

GNE-1858 mechanism of action in T-cells

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Compound of Interest

Compound Name: GNE-1858

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An In-depth Technical Guide on the Mechanism of Action of **GNE-1858** in T-Cells

Introduction

GNE-1858 is a potent, ATP-competitive small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T-cells, B-cells, and dendritic cells.[1][2] Within the intricate signaling network of T-lymphocytes, HPK1 functions as a crucial negative feedback regulator of T-cell receptor (TCR) signaling.[1][2][4] By dampening T-cell activation, proliferation, and effector functions, HPK1 plays a key role in maintaining immune homeostasis. However, in the context of oncology, this negative regulation can impede anti-tumor immunity. The inhibition of HPK1 by molecules such as **GNE-1858** is a promising therapeutic strategy to enhance T-cell-mediated immune responses against cancer.[5][6] This document provides a detailed overview of the mechanism of action of **GNE-1858** in T-cells, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

The primary mechanism of **GNE-1858** in T-cells is the direct inhibition of HPK1 kinase activity, which in turn prevents the downstream cascade that leads to the suppression of T-cell signaling.

The HPK1 Negative Feedback Loop in TCR Signaling

Upon engagement of the T-cell receptor (TCR) with its cognate antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and becomes activated. The activated HPK1 then phosphorylates key downstream substrates, most notably the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[7][8]

This phosphorylation event creates a docking site for the 14-3-3 protein, a negative regulatory chaperone.[7][8] The binding of 14-3-3 to phosphorylated SLP-76 leads to the subsequent ubiquitination and proteasomal degradation of SLP-76.[7][8] Since SLP-76 is a critical scaffold protein that integrates signals for downstream pathways essential for T-cell activation (such as the activation of PLCy1, calcium flux, and the Ras-MAPK pathway), its degradation effectively terminates the signaling cascade.[4][7][8] This results in dampened T-cell proliferation, reduced cytokine secretion, and diminished effector function.

GNE-1858's Interruption of the Negative Feedback

GNE-1858 functions as an ATP-competitive inhibitor, binding to the active site of HPK1 and preventing the phosphorylation of its substrates.[2] By inhibiting HPK1 kinase activity, **GNE-1858** blocks the phosphorylation of SLP-76. Consequently, 14-3-3 cannot bind, and SLP-76 is shielded from degradation. This preserves the integrity of the TCR signaling complex, leading to sustained downstream signaling. The net effect is an enhancement of T-cell activation, proliferation, and cytokine production, thereby boosting the immune response.[5][7]

Caption: **GNE-1858** inhibits HPK1, preventing SLP-76 degradation and enhancing T-cell activation.

Data Presentation: Potency and Cellular Activity

Quantitative data from in vitro assays demonstrate the high potency of **GNE-1858** against its target.

Table 1: In Vitro Inhibitory Potency of **GNE-1858** against HPK1

Target Enzyme	IC ₅₀ (nM)	Assay Type	Reference
Wild-type HPK1	1.9	SLP76 Phosphorylation Assay	[1][2][3]
HPK1-TSEE (Active Mimetic Mutant)	1.9	SLP76 Phosphorylation Assay	[1][2][3]

| HPK1-SA (Residual Kinase Activity) | 4.5 | SLP76 Phosphorylation Assay |[1][2][3] |

Table 2: **GNE-1858** Concentrations Used in Cellular Assays

Cell System	Concentration	Observed Effect	Reference
BJAB & WSU-DLCL2 cells co-cultured with PBMCs	20 nM	Enhanced T-cell cytotoxic effect against lymphoma cells	[9]
BJAB & WSU-DLCL2 cells co-cultured with PBMCs	Dose-dependent (starting from 7.815 nM)	Inhibition of lymphoma cell proliferation	[9]

| BV2 Microglia | Not specified | Inhibition of M1 polarization, promotion of M2 polarization |[10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of **GNE-1858** on T-cell function, based on cited literature.[5][9][10]

T-Cell Mediated Tumor Cell Cytotoxicity Assay (Co-culture)

- Objective: To determine the ability of **GNE-1858** to enhance T-cell cytotoxicity against tumor cells.

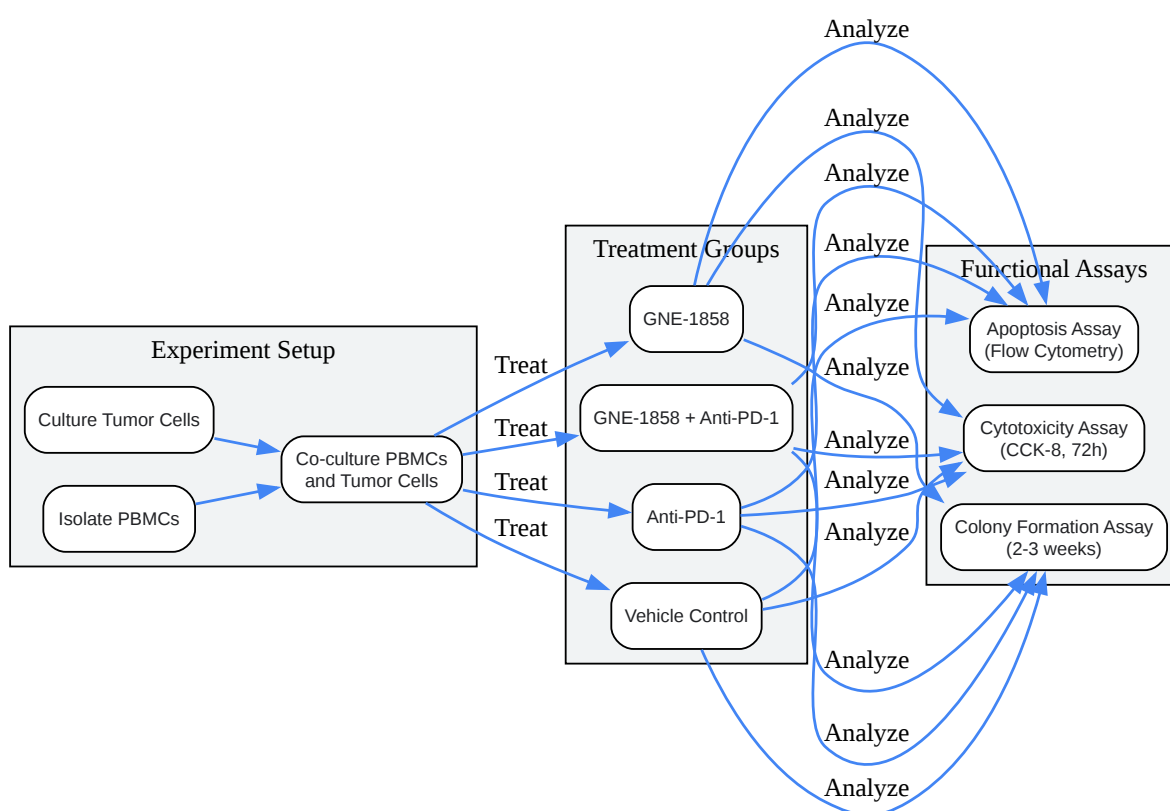
- Methodology:
 - Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture tumor target cells (e.g., BJAB, WSU-DLCL2) under standard conditions.[\[5\]](#)[\[9\]](#)
 - Co-culture Setup: Seed tumor cells in a 96-well plate. Add PBMCs at a desired Effector:Target (E:T) ratio (e.g., 10:1).
 - Treatment: Add **GNE-1858** at various concentrations (e.g., a dose range from 5 nM to 100 nM) to the co-culture. Include a vehicle control (e.g., 0.1% DMSO). For synergy studies, an anti-PD-1 antibody can be added with or without **GNE-1858**.[\[9\]](#)
 - Incubation: Incubate the co-culture for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
 - Viability Assessment (CCK-8 Assay): Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader. The reduction in absorbance in treated wells compared to controls indicates decreased tumor cell viability due to T-cell cytotoxicity.[\[9\]](#)

Soft Agar Colony Formation Assay

- Objective: To assess the long-term impact of **GNE-1858**-enhanced T-cell activity on the clonogenic survival of tumor cells.
- Methodology:
 - Base Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates to form the bottom layer.
 - Cell Layer: Pre-treat tumor cells (e.g., BJAB) in co-culture with PBMCs and **GNE-1858** (with or without anti-PD-1) for 72 hours as described above.[\[5\]](#)
 - Plating: Harvest the tumor cells, count them, and resuspend a low number of cells (e.g., 500-1000 cells) in a 0.3% agar solution. Layer this suspension on top of the base layer.
 - Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-3 weeks, or until colonies are visible. Add fresh medium with the respective treatments on top of the agar every 3-4

days.

- Quantification: Stain the colonies with crystal violet and count them using a microscope or imaging system. A reduction in the number and size of colonies indicates an effective anti-tumor response.



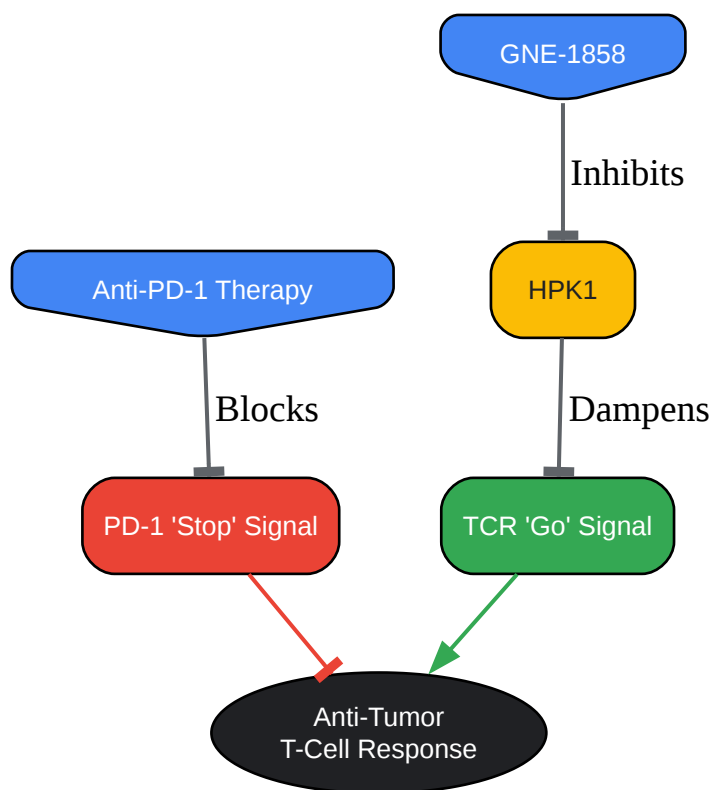
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Caption: General workflow for testing **GNE-1858**'s effect on T-cell anti-tumor function.

Synergistic Effects with Immune Checkpoint Blockade

A significant finding is that the inhibition of HPK1 by **GENE-1858** can enhance the efficacy of anti-PD-1 immunotherapy.[5][6][9] PD-1 is an immune checkpoint receptor on T-cells that, when engaged by its ligand PD-L1 on tumor cells, delivers an inhibitory signal. This is a common mechanism of tumor immune evasion.

By enhancing the primary TCR activation signal, **GENE-1858** makes T-cells more robust and less susceptible to the suppressive signals from the PD-1/PD-L1 axis. In essence, **GENE-1858** "revs the engine" of the T-cell, while anti-PD-1 therapy "releases the brakes." This dual approach—boosting the "go" signal and blocking the "stop" signal—can lead to a more potent and durable anti-tumor immune response than either agent alone.[6]



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Caption: **GENE-1858** boosts the "Go" signal while anti-PD-1 blocks the "Stop" signal.

Conclusion

GNE-1858 is a highly potent inhibitor of HPK1 that acts as a key modulator of T-cell function. Its mechanism of action is centered on preventing the HPK1-mediated degradation of the critical adaptor protein SLP-76. This action preserves the integrity of the T-cell receptor signaling cascade, leading to enhanced T-cell activation, proliferation, and effector function. The ability of **GNE-1858** to synergize with immune checkpoint inhibitors like anti-PD-1 antibodies highlights its potential as a valuable component of combination immunotherapies for cancer, offering a strategy to overcome tumor-induced immune suppression and improve patient outcomes.

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